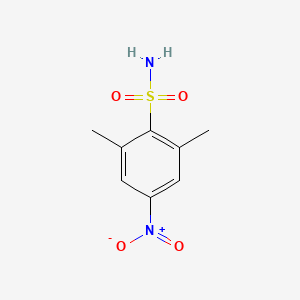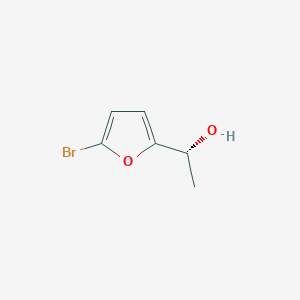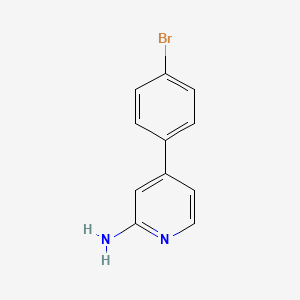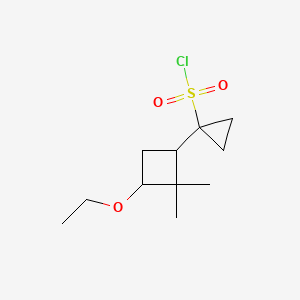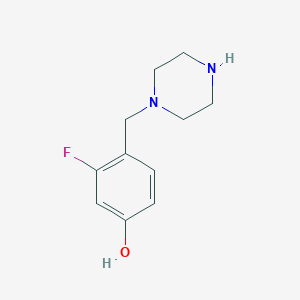![molecular formula C10H17ClN4O2 B13563426 6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride](/img/structure/B13563426.png)
6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a tetrahydropyrimidine ring, and an ethyl group, making it a unique structure with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943): This compound is a selective brain-penetrant PDE9A inhibitor used in cognitive disorder research.
Pyrrolopyrazine derivatives: These compounds exhibit various biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
Uniqueness
6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride stands out due to its unique combination of a pyrrolidine ring and a tetrahydropyrimidine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H17ClN4O2 |
|---|---|
Poids moléculaire |
260.72 g/mol |
Nom IUPAC |
6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-2-14-9(15)5-8(12-10(14)16)13-4-3-7(11)6-13;/h5,7H,2-4,6,11H2,1H3,(H,12,16);1H/t7-;/m0./s1 |
Clé InChI |
RREGVIJFDQWMQZ-FJXQXJEOSA-N |
SMILES isomérique |
CCN1C(=O)C=C(NC1=O)N2CC[C@@H](C2)N.Cl |
SMILES canonique |
CCN1C(=O)C=C(NC1=O)N2CCC(C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


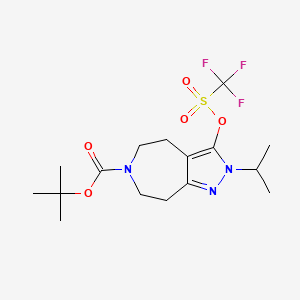
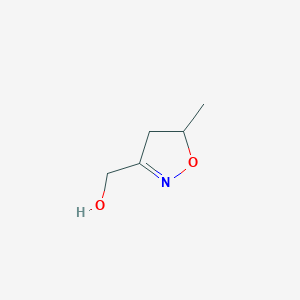
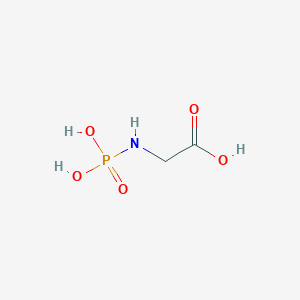
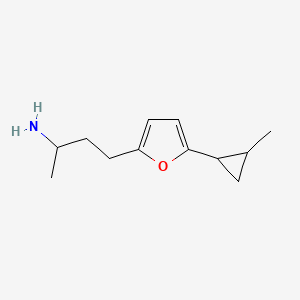
![1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine](/img/structure/B13563372.png)
![[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine](/img/structure/B13563377.png)
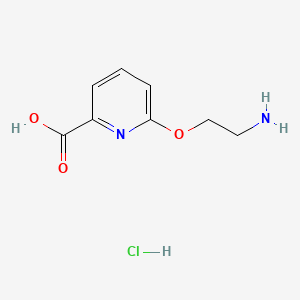
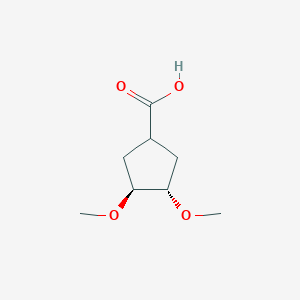
![4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13563398.png)
